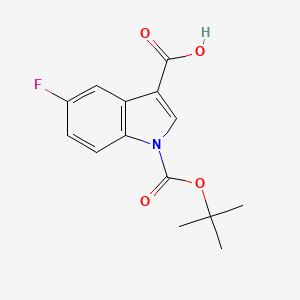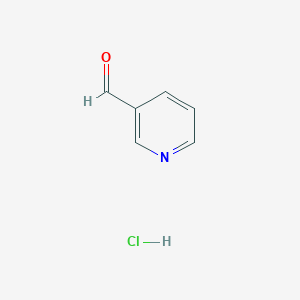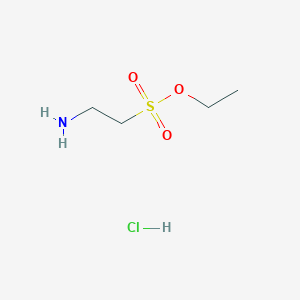![molecular formula C11H6Cl2N2 B13117615 4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
4,8-Dichloropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of chlorine atoms at positions 4 and 8 of the pyrroloquinoxaline ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide . Another approach includes the intramolecular cyclization of functionalized pyrroles under the influence of various catalysts such as boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact. The use of transition-metal-free conditions and eco-friendly solvents like dimethyl sulfoxide has been explored to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dichloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrroloquinoxalines.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and reducing agents for hydrogenation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4,8-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as protein kinases, which play crucial roles in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dichloropyrrolo[1,2-a]quinoxaline
- 4,5-Dihydropyrrolo[1,2-a]quinoxaline
- 6,9-Dimethoxypyrrolo[1,2-a]quinoxaline
Uniqueness
4,8-Dichloropyrrolo[1,2-a]quinoxaline is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H6Cl2N2 |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
4,8-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
Clé InChI |
ZEGUHRWWZOMQGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)





